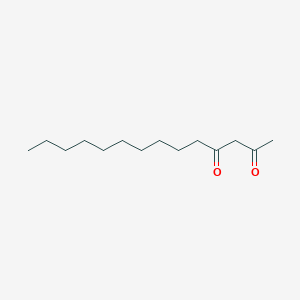
Tetradecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane-2,4-dione is an organic compound with the molecular formula C14H26O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetradecane-2,4-dione involves the reaction of cyclohexanecarbonyl chloride with dry benzene in the presence of triethylamine. The mixture is heated under reflux overnight, and the resulting product is purified through recrystallization . Another method involves the condensation of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H+ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetradecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetradecane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. These reactions are often catalyzed by enzymes or other catalysts, which facilitate the formation and stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-dione: A diketone with similar reactivity but a different ring structure.
Hexane-2,4-dione: Another diketone with a shorter carbon chain.
Piperidine-2,4-dione: A heterocyclic compound with similar functional groups but different reactivity due to the presence of nitrogen.
Uniqueness
Tetradecane-2,4-dione is unique due to its long carbon chain and the presence of two ketone groups, which confer distinct reactivity and physical properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64042-17-7 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
tetradecane-2,4-dione |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-14(16)12-13(2)15/h3-12H2,1-2H3 |
InChI-Schlüssel |
HNUUPXWCBTYKDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14483493.png)
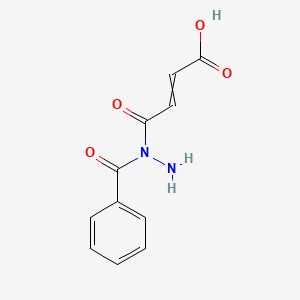

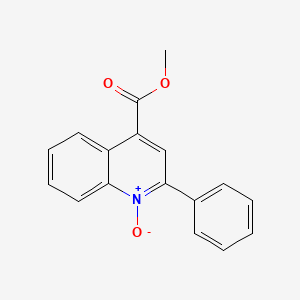

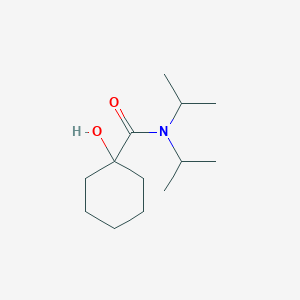

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

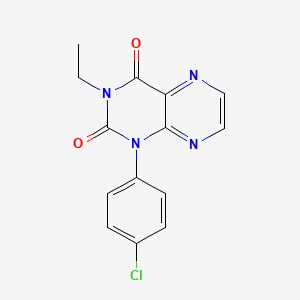

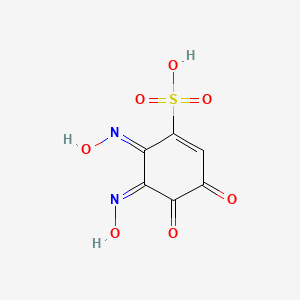

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
